molecular formula C23H25N3O2S B11460666 N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11460666
M. Wt: 407.5 g/mol
InChI Key: VTECBEVIXHLCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline core substituted with a sulfanylidene group at position 2, a pentyl chain at position 3, and a carboxamide group at position 7 linked to a 2,3-dihydro-1H-inden-5-yl moiety. Quinazolines are well-known for their roles as kinase inhibitors, antimicrobial agents, and anticancer compounds due to their ability to mimic purine bases in biological systems .

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H25N3O2S/c1-2-3-4-12-26-22(28)19-11-9-17(14-20(19)25-23(26)29)21(27)24-18-10-8-15-6-5-7-16(15)13-18/h8-11,13-14H,2-7,12H2,1H3,(H,24,27)(H,25,29)

InChI Key

VTECBEVIXHLCGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCC4)C=C3)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. The starting materials often include indene derivatives and quinazoline precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to quinazoline derivatives. For instance, derivatives of quinazoline have been shown to exhibit significant activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative activity of several quinazoline derivatives against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting potent anticancer activity. The structure–activity relationship analysis revealed that modifications on the quinazoline scaffold could enhance biological activity, making these compounds promising candidates for further development in cancer therapy .

Antimicrobial Applications

In addition to its anticancer properties, N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide has potential applications in combating microbial infections.

Case Study: Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of various quinazoline derivatives against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting strong antibacterial activity were identified, with some demonstrating minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against specific strains. This indicates that modifications to the quinazoline structure can lead to enhanced antimicrobial properties .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of specific functional groups, such as sulfanylidene and various substituents on the quinazoline ring, can significantly influence both anticancer and antimicrobial activities.

Compound Activity IC₅₀ (µg/mL) Target Pathogen/Cell Line
Compound AAnticancer3.23MCF-7 (Breast Cancer)
Compound BAntibacterial6.25Mycobacterium smegmatis
Compound CAnticancer5.00HCT-116 (Colon Cancer)

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Lig1 (N-(2-{1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]pyrrolidin-2-yl}-6-methylpyridin-4-yl)pyrazin-2-amine): Core: Pyrazin-2-amine (vs. quinazoline in the target compound). Key Differences: Contains a methoxy-substituted indenyl group and a pyrrolidinyl-methyl chain. Activity: Reported as a hit molecule for LdCysK inhibition in bacterial cysteine biosynthesis .
  • N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide: Core: Simple acetamide (vs. quinazoline). Key Differences: Lacks the heterocyclic quinazoline system and sulfanylidene group. Implications: Reduced complexity may limit target specificity but improve synthetic accessibility .

Substituent Analysis

  • Sulfonamide Derivatives (e.g., N-(2,3-dihydro-1H-inden-5-yl)-1-naphthalenesulfonamide) :

    • Substituents : Naphthalenesulfonamide (vs. carboxamide in the target compound).
    • Activity : Exhibits antiproliferative effects in cancer cell lines (Jurkat, Jeko-1) . The sulfonamide group’s electron-withdrawing nature may alter binding kinetics compared to the carboxamide group.
  • Benzo[d]imidazole Derivatives (e.g., Compound 37 in ) :

    • Substituents : Benzo[d]imidazole-linked acetamide (vs. quinazoline-carboxamide).
    • Activity : Modulates IL-8 and TNF-α production in immune cells . The target compound’s quinazoline core may offer distinct steric or electronic interactions for cytokine regulation.

Functional Group Impact

  • Sulfanylidene (C=S) vs. Sulfonamide (SO₂NH₂) :
    • The sulfanylidene group in the target compound could participate in hydrogen bonding (as a weak acceptor) or metal coordination, whereas sulfonamides are stronger hydrogen-bond acceptors .
  • Pentyl Chain vs.

Pharmacological Potential

  • Antimicrobial Activity : Analogous compounds (e.g., Lig1) target bacterial cysteine biosynthesis enzymes (LdCysK), suggesting the target compound may have similar applications .
  • Anticancer Activity : Sulfonamide derivatives () and benzo[d]imidazole analogs () show antiproliferative effects, implying the quinazoline core could be optimized for kinase inhibition (e.g., EGFR, ALK) .

Structural Insights

  • Crystallography and Hydrogen Bonding : The sulfanylidene group may influence crystal packing via C=S···H-N interactions, as observed in sulfur-containing heterocycles .
  • Synthetic Feasibility : Automated flash chromatography () and coupling reactions () are applicable for synthesizing the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity
Target Compound Quinazoline Pentyl, sulfanylidene, indenyl ~425.5 (calc.) Hypothesized kinase inhibition
Lig1 () Pyrazin-2-amine Methoxy-indenyl, pyrrolidinyl-methyl ~450 (est.) LdCysK inhibition
N-(2,3-Dihydro-1H-inden-5-yl)acetamide Acetamide None 285.318 Unspecified
N-(2,3-dihydro-1H-inden-5-yl)-1-naphthalenesulfonamide Sulfonamide Naphthalene ~365 (est.) Antimitotic activity

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Quinazolines are known for their potential as therapeutic agents against various diseases, including cancer and infections. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Quinazoline core : A bicyclic structure that contributes to its biological activity.
  • Sulfanylidene group : Enhances reactivity and potential interactions with biological targets.
  • Indene moiety : Imparts unique electronic properties that may influence its pharmacodynamics.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazolines often act as inhibitors of epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are overexpressed in many tumors. For instance, compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene have shown IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Mechanisms of Action :
    • Inhibition of DNA Repair Enzymes : Compounds have been shown to interfere with DNA repair mechanisms, leading to increased apoptosis in cancer cells .
    • Tubulin Polymerization Inhibition : Some derivatives disrupt microtubule formation, which is crucial for cell division .

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. Studies show that certain compounds exhibit activity against a range of bacterial strains, suggesting potential for development as antibiotics .

Structure–Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely related to their structural features. Key findings include:

Structural FeatureImpact on Activity
Sulfanylidene group Increases reactivity towards biological targets
Alkyl substituents Modulate lipophilicity and cellular uptake
Aromatic rings Enhance π–π stacking interactions with target proteins

The presence of specific functional groups can significantly enhance the potency and selectivity of these compounds against various targets .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of quinazoline derivatives on human cancer cell lines. The compound N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl exhibited an IC50 value of approximately 0.096 μM against EGFR, indicating strong inhibitory potential .

Study 2: Antimicrobial Evaluation

In another investigation, several quinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in the alkyl chain length influenced antimicrobial efficacy, with certain derivatives showing significant inhibition zones in disc diffusion assays .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can experimental parameters be optimized systematically?

  • Methodological Answer : Synthetic routes typically involve quinazoline core assembly, sulfanylidene group introduction, and carboxamide coupling. To optimize parameters (e.g., solvent polarity, temperature, catalyst loading), employ Design of Experiments (DoE) using factorial or response surface designs. This reduces trials while quantifying variable interactions . For example, ICReDD integrates quantum chemical calculations to predict reactive intermediates, narrowing optimal conditions (e.g., solvent choice for regioselectivity) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should ambiguities in data interpretation be addressed?

  • Methodological Answer : Use 1H/13C NMR, HRMS, and X-ray crystallography for structural confirmation. For NMR ambiguities (e.g., tautomerism), apply DEPT, COSY, and HSQC to resolve signal overlaps. If crystallography data conflicts with computational models (e.g., bond lengths), validate via density functional theory (DFT) -predicted geometries .

Q. What safety protocols are critical when handling this compound during synthesis and analysis?

  • Methodological Answer : Follow hazard guidelines for sulfanylidene and carboxamide derivatives. Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Cross-reference safety data from structurally similar compounds (e.g., benzimidazole derivatives) for toxicity insights .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate reaction mechanisms and regioselectivity in the synthesis of this compound?

  • Methodological Answer : DFT calculations map potential energy surfaces to identify transition states and intermediates (e.g., thiolate formation). Molecular dynamics (MD) simulations model solvent effects on reaction pathways. Validate predictions by comparing computed activation energies with experimental Arrhenius plots .

Q. What methodologies resolve contradictions between observed bioactivity data and computational docking predictions?

  • Methodological Answer : Perform sensitivity analysis on docking parameters (e.g., force fields, solvation models). Validate via orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity). Apply Bayesian statistics to quantify uncertainty and refine computational models .

Q. How can reactor design and process control improve scalability of the synthesis while maintaining yield?

  • Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., carboxamide coupling). Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize mixing efficiency using computational fluid dynamics (CFD) simulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

  • Methodological Answer : Reassess computational solubility models (e.g., COSMO-RS) by including polymorphic forms or hydrate formation. Experimentally, perform phase solubility studies in multiple solvents and compare with Hansen solubility parameters. Use statistical tests (e.g., ANOVA) to identify outliers .

Methodological Tables

Q. Table 1: Comparison of Synthetic Optimization Strategies

MethodApplicationAdvantagesLimitations
DoE (Factorial Design)Parameter screening (pH, temp)Reduces experimental runsLimited to linear interactions
Quantum CalculationsTransition state predictionGuides condition selectionHigh computational cost
Continuous-Flow ReactorsScalable synthesisImproved heat transferRequires specialized equipment

Q. Table 2: Spectroscopic Data Interpretation Challenges

TechniqueCommon AmbiguitiesResolution Strategies
NMROverlapping peaks, tautomerism2D NMR (COSY, HSQC), DFT validation
X-rayDisorder in crystal latticeHigh-resolution data collection
HRMSIsotope pattern mismatchesCalibration with standard compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.